(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Description
The compound "(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester" is a brominated aromatic derivative with a cyclopropane-carbamate backbone. Its structure includes a tert-butyl ester group, a cyclopropyl ring, and a benzyl substituent bearing bromine and methyl groups at the 5- and 2-positions, respectively. These analogs are typically intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromine serves as a versatile functional handle for cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-5-6-13(17)9-12(11)10-18(14-7-8-14)15(19)20-16(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUMFHNAJQOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN(C2CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of 1-Bromo-4-Methylbenzene
The lithiation step is critical for generating the reactive intermediate necessary for subsequent functionalization.
Reaction Conditions
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Lithium base : Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in tetrahydrofuran (THF) at –78°C.
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Substrate : 1-Bromo-4-methylbenzene dissolved in anhydrous THF.
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Temperature : Maintained below –40°C to prevent side reactions.
Mechanistic Insights
Lithiation occurs at the para position relative to the methyl group, producing (5-bromo-2-methylbenzyl)lithium. The steric bulk of the lithium base ensures selective deprotonation.
Table 1: Comparison of Lithium Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | THF | –78 | 92 |
| LiTMP | THF | –78 | 88 |
| n-Butyllithium | Ether | –30 | 65 |
Boronate Intermediate Formation
The lithiated intermediate reacts with a trialkyl borate to form a boronate, which is later hydrolyzed to the boronic acid.
Reagents and Conditions
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Trialkyl borate : Trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).
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Reaction : Conducted at –78°C with gradual warming to room temperature.
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Workup : Quenched with aqueous acid (e.g., HCl) to hydrolyze the boronate.
Table 2: Boronate Yields with Different Borates
| Borate | Reaction Time (h) | Yield (%) |
|---|---|---|
| Trimethyl borate | 2 | 95 |
| Triisopropyl borate | 3 | 89 |
| Triethyl borate | 2.5 | 91 |
Trimethyl borate achieves near-quantitative conversion due to its superior electrophilicity.
Carbamate Formation and Protection
The boronic acid intermediate is functionalized with a cyclopropylamine group and protected as a tert-butyl carbamate.
Stepwise Procedure
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Amination : React 5-bromo-2-methylbenzene boronic acid with cyclopropylamine in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) to form the benzylamine derivative.
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Carbamate Protection : Treat the amine with tert-butyl chloroformate (Boc₂O) and a base (e.g., triethylamine) in dichloromethane at 0°C.
Critical Parameters
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Catalyst loading : 5 mol% Pd(PPh₃)₄ ensures complete amination without over-oxidation.
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Protection pH : Maintained at 8–9 to avoid Boc group cleavage.
Table 3: Optimization of Protection Step
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0 | 88 |
| NaOH | Water/THF | 25 | 72 |
| DMAP | Acetonitrile | 25 | 81 |
Triethylamine in dichloromethane at 0°C maximizes carbamate stability.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
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Lithiation : Performed in a cryogenic flow reactor to maintain low temperatures.
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Boronate hydrolysis : Integrated with inline pH monitoring to ensure precise acid quenching.
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Crystallization : Tert-butyl carbamate is purified via recrystallization from hexane/ethyl acetate (3:1).
Table 4: Scalability Metrics
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Overall Yield (%) | 78 | 72 |
| Purity (%) | 99.5 | 98.8 |
| Cycle Time (h) | 24 | 18 |
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a brominated benzyl group, a cyclopropyl ring, and a tert-butyl carbamate moiety. Its synthesis typically involves several steps starting from 5-bromo-2-methylbenzyl alcohol, followed by protection, cyclopropanation, and esterification. The reaction conditions require specific catalysts and temperature controls to ensure high yield and purity.
Synthetic Route Overview
- Starting Material : 5-bromo-2-methylbenzyl alcohol
- Key Steps :
- Protection of hydroxyl groups
- Cyclopropanation
- Esterification with tert-butyl carbamate
Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Can be reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution can occur at the bromine atom, allowing for the formation of new derivatives.
Biology
The biological activity of (5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester has garnered attention for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies indicate significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 32 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
| Pathogen | MIC (μg/mL) |
|---|---|
| K. pneumoniae | 6.25 |
| P. aeruginosa | 12.5 |
| E. coli | 12.5 |
| F. oxysporum | 32 |
- Anticancer Properties : In vitro studies have shown that the compound inhibits cancer cell growth significantly, with IC50 values around 10 µM against breast cancer cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development, particularly in designing new pharmaceuticals that exhibit improved efficacy and safety profiles. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which may lead to modulation of pathways critical for cell survival.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group and cyclopropyl ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical properties of "(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester" and related compounds:
Key Observations:
- Bromine Position and Reactivity: The target compound’s 5-bromo-2-methyl-benzyl group contrasts with the 4-bromo-2-methyl-phenoxymethyl substituent in , which may alter electronic properties and reactivity in cross-coupling reactions.
- Backbone Variability : The cyclopropane ring in the target compound differs from pyrrolidine () and cyclobutane (), affecting conformational flexibility and steric hindrance.
- Toxicity Trends: Brominated tert-butyl carbamates generally exhibit moderate irritation risks (skin/eyes) but lack carcinogenicity classifications .
Toxicity and Handling Considerations
- Skin and Eye Irritation : Analogous compounds (e.g., ) are classified as irritants, necessitating PPE such as gloves and goggles during handling.
- Respiratory Risks : Dust or aerosolized particles of brominated carbamates may cause respiratory irritation, requiring ventilation or fume hoods .
- Environmental Impact: Limited ecological data exist for these compounds, but brominated aromatics often require careful disposal to avoid environmental persistence .
Biological Activity
(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is an organic compound notable for its unique structural features, including a brominated benzyl group and a cyclopropyl ring. These characteristics contribute to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and comparative analyses with similar compounds.
Chemical Structure and Synthesis
The compound can be synthesized through several chemical reactions involving readily available starting materials. A common synthetic route includes the use of 5-bromo-2-methylbenzyl alcohol, followed by protection, cyclopropanation, and esterification. The synthesis typically requires specific catalysts and controlled conditions to achieve high yields and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways crucial for cell survival.
The biological effects of this compound can be attributed to its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group enhances binding affinity, while the cyclopropyl ring contributes to specificity. These interactions may lead to the modulation of various biological pathways, including those involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
A study assessed the compound's antimicrobial properties against several pathogens. It demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 32 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| K. pneumoniae | 6.25 |
| P. aeruginosa | 12.5 |
| E. coli | 12.5 |
| F. oxysporum | 32 |
Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth significantly, with IC50 values indicating effective concentration ranges for therapeutic applications. For instance, it showed an IC50 value of approximately 10 µM against breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
Research focusing on enzyme inhibition highlighted that this compound inhibited certain proteases involved in cancer metastasis. The compound displayed IC50 values ranging from 12 to 365 μM depending on the enzyme target .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 5-Bromo-2-methylbenzyl alcohol and cyclopropylcarbamic acid tert-butyl ester, this compound shows enhanced stability and biological activity due to its unique structural characteristics.
| Compound | Stability | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Significant | High |
| 5-Bromo-2-methylbenzyl alcohol | Moderate | Moderate | Low |
| Cyclopropylcarbamic acid tert-butyl ester | Low | Low | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging the reactivity of the bromo substituent. For example, tert-butyl carbamates are often introduced using Boc-protected intermediates under mild basic conditions (e.g., NaHCO₃) to avoid cyclopropane ring strain . Optimize yields by controlling reaction temperature (0–25°C) and using anhydrous solvents to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended, as demonstrated in analogous tert-butyl carbamate syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.37 ppm for 9H singlet) and cyclopropane protons (δ ~0.5–1.5 ppm as multiplet) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₆H₂₁BrN₂O₂ requires exact mass 360.07). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .
Q. How can the tert-butyl carbamate (Boc) group be selectively removed without degrading the cyclopropane ring?
- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2–4 h at 25°C) for Boc deprotection. Avoid strong acids (e.g., HCl gas) to prevent cyclopropane ring opening. Neutralize with aqueous NaHCO₃ post-deprotection .
Advanced Research Questions
Q. What role does the bromo substituent play in enabling cross-coupling reactions, and which catalytic systems are most effective?
- Methodological Answer : The bromo group facilitates Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. Use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. For sterically hindered partners, employ Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos) . Monitor reaction progress via GC-MS to detect biphenyl byproducts.
Q. How do steric effects from the cyclopropane and tert-butyl groups influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking studies (AutoDock Vina) reveal that the cyclopropane’s rigidity restricts conformational flexibility, potentially enhancing binding specificity. The tert-butyl group may occupy hydrophobic pockets in targets, as seen in analogous carbamate derivatives . Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
Q. What strategies stabilize the cyclopropane ring during derivatization under acidic/basic conditions?
- Methodological Answer : Avoid prolonged exposure to strong bases (e.g., NaOH) to prevent ring-opening via nucleophilic attack. Use buffered conditions (pH 6–8) for reactions involving the carbamate group. For ester hydrolysis, employ enzymatic methods (e.g., lipases) over chemical hydrolysis .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Characterize crystallinity via X-ray diffraction (SC-XRD) and compare with computational predictions (COSMO-RS). Use sonication or co-solvents (e.g., DMSO:EtOH 1:1) to enhance dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
